Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide
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Overview
Description
Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide is a complex organic compound that features a benzimidazole moiety, a triazole ring, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide typically involves multiple steps, starting with the preparation of the benzimidazole and triazole intermediates. The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes . The triazole ring is often formed through cyclization reactions involving hydrazine derivatives and appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The hydrazide and thio groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetic acid or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with potential biological activities .
Scientific Research Applications
Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function . The triazole ring can interact with various biological pathways, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Triazole derivatives: Compounds containing the triazole ring are known for their antifungal and antiviral activities.
Hydrazide derivatives: These compounds are often used in medicinal chemistry for their potential therapeutic effects.
Uniqueness
The uniqueness of acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide lies in its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
38911-95-4 |
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Molecular Formula |
C19H19N7OS |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
InChI |
InChI=1S/C19H19N7OS/c20-23-18(27)12-28-19-25-24-17(26(19)13-6-2-1-3-7-13)11-10-16-21-14-8-4-5-9-15(14)22-16/h1-9H,10-12,20H2,(H,21,22)(H,23,27) |
InChI Key |
MCZGLCZEVMRFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)CCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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